6-Bromobenzo[b]thiophene-3-carbonitrile
Description
Significance of Benzo[b]thiophene Core Structures in Heterocyclic Chemistry
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in drug discovery. nih.gov This is attributed to its presence in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. researchgate.netnih.gov The structural arrangement of the fused rings and the presence of the sulfur heteroatom allow for diverse chemical modifications, leading to derivatives with unique therapeutic properties. researchgate.net
The significance of the benzo[b]thiophene core extends to various fields:
Medicinal Chemistry : Benzo[b]thiophene derivatives are central to the development of new therapeutic agents. They have been shown to exhibit a range of biological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and antidiabetic properties. nih.govnih.gov Several FDA-approved drugs, such as raloxifene, zileuton, and sertaconazole, contain the benzo[b]thiophene moiety, highlighting its clinical importance. nih.gov
Materials Science : Beyond pharmaceuticals, benzo[b]thiophenes are utilized in the field of materials science. For instance, the derivative researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT) is a key component in the development of organic field-effect transistors (OFETs) and organic photovoltaics, owing to its favorable electronic properties. researchgate.net
The versatility of the benzo[b]thiophene structure allows for substitutions on both the benzene (B151609) and thiophene (B33073) rings, which has led to the synthesis of a vast library of compounds with tailored properties and applications. researchgate.net
Strategic Importance of Halogenated and Cyanated Benzo[b]thiophenes as Synthetic Intermediates
The strategic introduction of halogen and cyano groups onto the benzo[b]thiophene scaffold dramatically enhances its utility as a synthetic intermediate. These functional groups serve as versatile handles for further chemical transformations, allowing chemists to construct more complex molecular architectures.
Halogenated Benzo[b]thiophenes , particularly bromo-derivatives, are highly valued in organic synthesis. The bromine atom can be readily substituted or used in a variety of transition-metal-catalyzed cross-coupling reactions. nih.gov This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized benzo[b]thiophenes. nih.gov For example, electrophilic cyclization reactions are a common method for synthesizing halogenated benzo[b]thiophenes. nih.govx-mol.netuwf.edu
Cyanated Benzo[b]thiophenes also play a crucial role as synthetic precursors. The nitrile (cyano) group is a valuable functional group that can be converted into other functionalities, such as amines, carboxylic acids, or amides. Furthermore, the presence of a nitrile group has been shown to enhance the antimicrobial activity of certain benzo[b]thiophene derivatives. nih.gov The synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives has been explored for their potential as histone deacetylase (HDAC) inhibitors. nih.gov
The combination of both a halogen and a cyano group on the benzo[b]thiophene core, as seen in 6-Bromobenzo[b]thiophene-3-carbonitrile, creates a powerful bifunctional building block for synthetic chemists.
Overview of Research Trajectories for this compound in Academic Contexts
The specific compound, this compound, is a subject of interest in academic research primarily due to its potential as a versatile building block for synthesizing more complex molecules with potential biological activity. Research involving this compound and its close analogs generally follows several key trajectories:
Development of Novel Synthetic Methodologies : A significant area of research focuses on the efficient synthesis of functionalized benzo[b]thiophenes. For example, methods like the electrophilic cyclization of o-alkynyl thioanisoles have been developed to produce 6-bromo substituted benzo[b]thiophenes in excellent yields. nih.gov
Medicinal Chemistry Applications : The core structure is a known pharmacophore, and derivatives are actively investigated for various therapeutic applications. Research has shown that related tetrahydrobenzo[b]thiophene-3-carbonitriles are being explored as potential anticancer agents, specifically as isoform-selective HDAC inhibitors. nih.gov The bromine at the 6-position and the nitrile at the 3-position provide sites for modification to optimize biological activity and pharmacokinetic properties.
Elucidation of Structure-Activity Relationships (SAR) : Researchers are interested in understanding how different substituents on the benzo[b]thiophene ring influence its biological activity. The study of compounds like this compound contributes to this body of knowledge, helping to guide the rational design of more potent and selective drug candidates. nih.gov
Detailed research findings on the reactivity of this compound highlight its utility in various chemical transformations.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 6-Arylbenzo[b]thiophene-3-carbonitrile |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, amine | 6-(Arylamino)benzo[b]thiophene-3-carbonitrile |
| Field | Application |
|---|---|
| Chemistry | Building block for the synthesis of more complex heterocyclic compounds and polymers. |
| Biology | Investigated for its potential as a kinase inhibitor and in the development of other biologically active molecules. |
Structure
3D Structure
Properties
Molecular Formula |
C9H4BrNS |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
6-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H |
InChI Key |
AFUZBDUCVLNURC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2C#N |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 6 Bromobenzo B Thiophene 3 Carbonitrile
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety
The bromine atom on the benzene (B151609) ring portion of 6-bromobenzo[b]thiophene-3-carbonitrile serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This suite of reactions provides powerful and efficient methods for forming new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone of modern organic synthesis.
The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species with an organic halide or triflate. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl and heteroaryl compounds. libretexts.org For substrates like this compound, the reaction would involve the coupling of the C6-Br bond with various aryl or heteroaryl boronic acids or their esters.
While specific studies detailing the Suzuki coupling of this compound are not extensively documented, the reactivity of closely related bromo-benzo[b]thiophene isomers provides insight into viable reaction conditions. For instance, the coupling of 3-bromo-benzo[b]thiophene-2-carboxaldehyde with o-formyl-phenylboronic acid has been successfully achieved using Gronowitz's modified conditions. researchgate.net These conditions, which utilize a palladium-phosphine catalyst in a mixed solvent system with a carbonate base, are known to be effective for a range of aryl bromides. researchgate.net The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid or Heteroarylboronic acid |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, DME, often with water wikipedia.org |
| Temperature | Room temperature to reflux |
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org This transformation would allow for the introduction of various alkynyl groups at the 6-position of the benzothiophene (B83047) core, yielding 6-alkynylbenzo[b]thiophene-3-carbonitrile derivatives.
These alkynylated products are valuable precursors for more complex molecules. Research on related structures, such as 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has demonstrated successful Sonogashira coupling with aryl alkynes using a palladium(II)-phosphine complex and copper(I) iodide as co-catalysts in diisopropylamine (B44863) at elevated temperatures. urfu.ru The reaction proceeds under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling). urfu.ru
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (R-C≡CH) |
| Catalyst | PdCl₂(PPh₃)₂ or other Pd(0)/Pd(II) complexes |
| Co-catalyst | CuI |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, or the amine base itself |
| Temperature | Room temperature to 70 °C |
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org It is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org This method could be applied to couple this compound with various aryl, heteroaryl, alkenyl, or alkynyl stannanes.
Although specific examples of Stille coupling on this compound are not prominent in the literature, the general applicability of the reaction to aryl bromides is well-established. libretexts.org The reaction typically requires a palladium catalyst, often with phosphine ligands, and is usually carried out in a non-polar aprotic solvent like toluene or dioxane at elevated temperatures. harvard.edu Additives such as copper(I) iodide or lithium chloride can sometimes accelerate the reaction rate. harvard.edu
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Organostannane (R-SnBu₃) |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃) |
| Solvent | Toluene, DMF, Dioxane |
| Temperature | 50 °C to 110 °C |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like an aryl bromide) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of vinyl groups at the 6-position of the benzothiophene ring, a process known as olefination or vinylation.
The reaction typically uses a palladium(0) or palladium(II) catalyst and a base (such as triethylamine or potassium carbonate) to neutralize the hydrogen halide formed during the reaction. wikipedia.org Phosphine ligands are often employed to stabilize the palladium catalyst. wikipedia.org While direct applications of the Heck reaction to this compound are not widely reported, its broad utility for aryl bromides suggests its feasibility. organic-chemistry.org The choice of catalyst, base, solvent, and temperature can significantly influence the reaction's efficiency and selectivity. nih.gov
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Alkene (e.g., Styrene, Acrylate) |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, BINAP, or phosphine-free systems |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80 °C to 140 °C |
Transformations of the Carbonitrile Functional Group
The carbonitrile (cyano) group at the 3-position is a versatile functional group that can undergo a variety of chemical transformations. It is an electrophilic site and can be converted into several other important nitrogen- and oxygen-containing functionalities.
The hydrolysis of a nitrile is a fundamental transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemistrysteps.com This process involves the nucleophilic attack of water on the nitrile carbon.
Conversion to Amides: The hydrolysis can be stopped at the amide stage under controlled conditions. This selective hydration is often achieved using moderately acidic or basic conditions. For example, the hydrolysis of the cyano group in a related benzothiophene derivative to an amide was accomplished using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at elevated temperatures. urfu.ru Other methods for selective conversion to amides include using certain metal catalysts or basic hydrogen peroxide. stackexchange.com
Conversion to Carboxylic Acids: More vigorous hydrolysis conditions, such as heating under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH), will typically lead to the complete hydrolysis of the nitrile, past the intermediate amide, to form the corresponding carboxylic acid. chemistrysteps.com In the case of basic hydrolysis, the initial product is a carboxylate salt, which requires a subsequent acidification step to yield the free carboxylic acid. pressbooks.pub
| Transformation | Reagents and Conditions | Product |
| Amide Formation | Controlled acidic conditions (e.g., TFA-H₂SO₄, 75 °C) urfu.ru | 6-Bromobenzo[b]thiophene-3-carboxamide |
| Carboxylic Acid Formation | Strong acid (e.g., aq. H₂SO₄, reflux) or Strong base (e.g., aq. NaOH, reflux) followed by acid workup | 6-Bromobenzo[b]thiophene-3-carboxylic acid |
Reduction to Amines
The transformation of the nitrile group into a primary amine represents a significant synthetic utility, yielding (6-Bromobenzo[b]thiophen-3-yl)methanamine. This reduction can be effectively achieved through several established methods, primarily involving catalytic hydrogenation or the use of potent hydride reducing agents.
Catalytic hydrogenation offers a clean and efficient route to the desired amine. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and Raney nickel. libretexts.orgbme.hu The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield and selectivity. For instance, the hydrogenation of nitriles to primary amines is often carried out over a 10% Palladium on carbon (Pd/C) catalyst under mild conditions. bme.hu
Alternatively, chemical reduction using lithium aluminum hydride (LiAlH₄) is a powerful method for the conversion of nitriles to primary amines. libretexts.orgucalgary.camasterorganicchemistry.com The reaction is typically performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the final amine product. ucalgary.ca It is important to note that while LiAlH₄ is highly effective, it is a less selective reducing agent compared to catalytic hydrogenation and will reduce other functional groups if present. wikipedia.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of nitriles to amines. masterorganicchemistry.com
Table 1: Comparison of Reduction Methods for Nitriles to Primary Amines
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni), Solvent (e.g., Ethanol, Methanol), Elevated Temperature and Pressure | High selectivity, clean reaction, catalyst can be recycled | Requires specialized equipment for handling hydrogen gas under pressure |
| Chemical Reduction | 1. LiAlH₄, Ethereal Solvent (e.g., THF, Et₂O) 2. Aqueous Workup | High reactivity, effective for a wide range of nitriles | Non-selective, pyrophoric reagent requires careful handling, stoichiometric waste |
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles, particularly organometallic reagents such as Grignard and organolithium compounds. This reaction pathway provides a valuable method for the formation of new carbon-carbon bonds.
The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. masterorganicchemistry.com This two-step process allows for the synthesis of a wide variety of ketones with the R-group from the Grignard reagent incorporated adjacent to the benzo[b]thiophene core. The choice of solvent, such as benzene containing diethyl ether, can influence the reaction yield. masterorganicchemistry.com
Similarly, organolithium reagents (R-Li) can add to the nitrile group. wikipedia.org Organolithium reagents are generally more reactive than Grignard reagents and can also be used to synthesize ketones from nitriles after a hydrolysis step. libretexts.org Care must be taken with these highly basic reagents to avoid deprotonation if any acidic protons are present in the substrate. libretexts.org
Table 2: Nucleophilic Addition of Organometallic Reagents to Nitriles
| Organometallic Reagent | General Formula | Intermediate | Final Product (after hydrolysis) | Key Considerations |
| Grignard Reagent | R-MgX (X = Cl, Br, I) | Imine anion | Ketone | Less reactive than organolithiums, compatible with a wider range of functional groups. |
| Organolithium Reagent | R-Li | Imine anion | Ketone | More reactive and more basic than Grignards, requires strictly anhydrous conditions. |
Regioselective Functionalization of the Benzo[b]thiophene Ring System
The benzo[b]thiophene core of this compound offers multiple sites for functionalization, with the regioselectivity of these reactions being a critical aspect for synthetic design.
C-H Functionalization Strategies at C2 and C3 Positions
Direct C-H functionalization has emerged as a powerful tool for the modification of heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. nih.gov In the context of benzo[b]thiophenes, both the C2 and C3 positions are susceptible to C-H activation and subsequent arylation, with the regioselectivity often dictated by the reaction conditions and the nature of the substituents on the ring.
Palladium-catalyzed direct arylation is a commonly employed method for the C-H functionalization of benzo[b]thiophenes. The C2 position is generally more acidic and sterically accessible, often leading to preferential arylation at this site. rsc.orgnih.gov However, regioselective arylation at the C3 position can also be achieved. nih.gov The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling the site of functionalization. For instance, the use of specific palladium catalysts in combination with certain ligands and additives can favor C3 arylation. nih.gov
The existing substituents on the benzo[b]thiophene ring, namely the bromine at C6 and the nitrile at C3, will influence the electronic properties and steric environment of the C2 and C3 positions, thereby affecting the regioselectivity of C-H functionalization. The electron-withdrawing nature of the nitrile group at C3 would be expected to influence the acidity of the adjacent C2-H bond.
Table 3: Regioselective C-H Arylation of Benzo[b]thiophenes
| Position | Typical Catalyst System | Key Factors Influencing Regioselectivity |
| C2 | Palladium catalysts (e.g., Pd(OAc)₂) with various ligands | Higher acidity and lower steric hindrance of the C2 position. |
| C3 | Palladium catalysts with specific ligands and additives | Can be achieved by tuning reaction conditions to overcome the inherent preference for C2 functionalization. |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Sites
The bromine atom at the C6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitrile group at the C3 position, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orglibretexts.org
The SNAr reaction provides a versatile method for introducing a variety of nucleophiles at the C6 position, leading to a diverse range of substituted benzo[b]thiophene derivatives. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, the reaction of an activated aryl halide with an amine in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is a standard method for the synthesis of arylamines. masterorganicchemistry.com The reaction of 2-amino-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile with o-fluoronitrobenzene in the presence of sodium hydride demonstrates a similar transformation on a related system. nih.gov
The efficiency of the SNAr reaction is dependent on several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any activating or deactivating groups on the aromatic ring. The strong electron-withdrawing effect of the nitrile group in this compound makes the C6 position particularly activated towards nucleophilic attack.
Table 4: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Aryl Halides
| Nucleophile | Reagent Example | Product Functional Group | Typical Reaction Conditions |
| Amines | R-NH₂ | Secondary or Tertiary Amine | Polar aprotic solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃, NaH), Elevated temperature |
| Alkoxides | R-O⁻Na⁺ | Ether | Corresponding alcohol, Base (e.g., NaH), Anhydrous conditions |
| Thiolates | R-S⁻Na⁺ | Thioether | Corresponding thiol, Base (e.g., NaH), Anhydrous conditions |
Applications in Advanced Organic Synthesis and Materials Science
6-Bromobenzo[b]thiophene-3-carbonitrile as a Versatile Building Block
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry and a valuable building block in materials science. rsc.orgdntb.gov.ua The specific substitution pattern of this compound offers multiple reactive sites, enabling its use in the construction of a diverse range of more complex molecular architectures. dntb.gov.ua The bromine atom at the 6-position is particularly amenable to various cross-coupling reactions, while the nitrile group at the 3-position can be hydrolyzed, reduced, or used to direct further reactions.
The benzo[b]thiophene core is a foundational element in numerous complex heterocyclic systems. dntb.gov.ua Synthetic strategies often utilize substituted benzothiophenes to build larger, polycyclic molecules with specific functions. For instance, related 3-aminobenzo[b]thiophene scaffolds, which can be accessed from precursors like 2-halobenzonitriles, serve as key intermediates in the synthesis of kinase inhibitors. rsc.orgrsc.org These syntheses involve the annulation of additional rings onto the benzothiophene (B83047) framework to create pharmacologically active structures. rsc.orgrsc.org The reactivity of the bromine and nitrile substituents on this compound provides pathways to similarly complex heterocyclic structures, allowing for the introduction of diverse functionalities and the extension of the conjugated system.
The development of fused-ring systems is a central theme in modern organic chemistry, particularly for applications in electronic materials. nih.gov The planar, rigid structure of the benzo[b]thiophene unit makes it an excellent platform for creating extended, highly delocalized electronic systems. rsc.org Research has demonstrated the synthesis of various fused heterocyclic systems built upon the benzothiophene core, such as:
Thieno[2,3-b]pyridines rsc.orgrsc.org
Benzo chemrxiv.orgnih.govthieno[3,2-e] chemrxiv.orgdiazepin-5(2H)-ones rsc.orgrsc.org
Benzo chemrxiv.orgnih.govthieno[3,2-d]pyrimidin-4-ones rsc.orgrsc.org
These examples, synthesized from related aminobenzothiophene precursors, highlight the utility of the core scaffold in preparing complex, fused architectures. The 6-bromo substituent on this compound acts as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the fusion of additional aromatic or heterocyclic rings to create elaborate molecular structures for advanced applications.
Exploration in Organic Electronics and Advanced Materials
Benzo[b]thiophene and its derivatives are important components in the field of organic electronics due to their inherent semiconductor properties and stability. rsc.orgdntb.gov.uamdpi.com The fusion of a thiophene (B33073) ring with a benzene (B151609) ring creates a rigid, planar structure with an extended π-conjugated system, which is conducive to efficient charge transport. nih.govresearchgate.net
Substituted benzo[b]thiophenes are frequently used as precursors for the synthesis of high-performance organic semiconductors. nih.govmdpi.comresearchgate.net In a notable example, 6-bromobenzo[b]thiophene (B96252) was utilized in a palladium-catalyzed coupling reaction with a benzo[b]thieno[2,3-d]thiophene derivative to synthesize a novel organic semiconductor. mdpi.com The resulting material was incorporated into an Organic Field-Effect Transistor (OFET), which exhibited promising electrical characteristics. mdpi.comresearchgate.net
| Property | Value | Reference |
| Device Type | Organic Field-Effect Transistor (OFET) | mdpi.comresearchgate.net |
| Semiconductor Layer | 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | mdpi.com |
| Carrier Mobility | 0.005 cm²/Vs | mdpi.comresearchgate.net |
| On/Off Current Ratio | > 10⁶ | mdpi.comresearchgate.net |
This synthesis demonstrates the role of the bromo-substituted benzo[b]thiophene moiety as a critical building block for creating larger, conjugated systems suitable for semiconductor applications. mdpi.com The electronic properties of the final molecule can be fine-tuned by the choice of substituents on the initial benzothiophene precursor.
The rigid, rod-like structure of molecules derived from benzo[b]thiophene makes them candidates for applications in liquid crystals and organic light-emitting diodes (OLEDs). nih.govrsc.org For instance, derivatives of benzothieno[3,2-b] benzothiophene (BTBT), a related fused-ring system, have been shown to exhibit liquid crystal phases. rsc.org The introduction of specific substituents can induce mesophase behavior, which is crucial for the fabrication of ordered thin films for electronic devices. rsc.org In the realm of OLEDs, thienothiophene derivatives, which share structural similarities with benzo[b]thiophene, are of great interest as components of both polymeric and small-molecule conjugated materials used in these devices. nih.gov The ability to functionalize the this compound core allows for the systematic tuning of electronic and physical properties to optimize performance in such optoelectronic applications.
Benzo[b]thiophene-based materials are also being explored for their potential in organic solar cells (OSCs). nih.govfigshare.com The performance of OSCs is highly dependent on the molecular structure and morphology of the active layer. figshare.com Benzo[b]thiophene derivatives have been successfully employed as volatile solid additives to improve the power conversion efficiency of OSCs. figshare.com These additives can enhance the miscibility of donor and acceptor materials, leading to more ordered molecular stacking and improved charge transport characteristics. figshare.com The tailored structure of this compound, with its specific electronic and steric properties, offers potential as a building block for designing novel donor or acceptor materials for the active layer in next-generation photovoltaic devices. nih.gov
Medicinal Chemistry Research and Biological Significance of 6 Bromobenzo B Thiophene 3 Carbonitrile Derivatives
6-Bromobenzo[b]thiophene-3-carbonitrile as a Privileged Scaffold in Drug Discovery
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its structural similarity to biologically active compounds, making it a key building block in the design of new therapeutic agents. nih.gov This core is present in several clinically approved drugs, including the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole. nih.govrsc.orgnih.gov The versatility of the benzo[b]thiophene ring system allows for a wide range of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govijpsjournal.com
Within this class, the this compound framework serves as a particularly privileged scaffold. The term "privileged scaffold" refers to a molecular framework that can be modified to bind to a variety of biological targets, leading to compounds with diverse therapeutic applications. The benzo[b]thiophene nucleus, in general, has been identified as such a structure. nih.govrsc.org The presence of the bromine atom at the 6-position and the nitrile group at the 3-position provides specific physicochemical properties and synthetic handles for further modification. The bromine atom, an electron-withdrawing group, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and bind to biological targets. The nitrile group is a versatile functional group in drug design that can participate in various non-covalent interactions, including hydrogen bonds and polar interactions, to enhance binding affinity to target proteins. researchgate.net Furthermore, the nitrile can act as a bioisostere for other functional groups like carbonyls or halogens. researchgate.netnih.gov
The strategic placement of these functional groups on the benzo[b]thiophene core creates a molecule ripe for synthetic elaboration. For instance, the bromine atom can be utilized in cross-coupling reactions, such as the Sonogashira coupling, to introduce a variety of substituents and generate diverse chemical libraries for screening. The development of novel tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives as histone deacetylase (HDAC) inhibitors highlights the utility of this scaffold in generating potent and selective therapeutic candidates. nih.gov The structural versatility and demonstrated broad-spectrum bioactivity of its derivatives firmly establish this compound as a valuable starting point for drug discovery programs. ijpsjournal.com
Structure-Activity Relationship (SAR) Studies on 6-Position Substituted Benzo[b]thiophene-3-carbonitriles
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For benzo[b]thiophene-3-carbonitriles, modifications at the 6-position of the bicyclic core have been shown to significantly influence the resulting biological profiles. researchgate.net Research has demonstrated that various substitutions at this position can modulate the potency and selectivity of these compounds against different biological targets. researchgate.net
The substitution of halogens at the 6-position of the benzo[b]thiophene ring is a key strategy for modulating pharmacological activity. The nature of the halogen atom (e.g., fluorine, chlorine, bromine) can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.gov For example, in the development of antimicrobial agents, acylhydrazone derivatives of 6-chlorobenzo[b]thiophene showed promising activity against multidrug-resistant Staphylococcus aureus. nih.gov Specifically, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide was identified as a non-cytotoxic hit with a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinically isolated resistant strains. nih.gov
The nitrile group is a significant pharmacophore that can profoundly influence a molecule's biological activity. nih.gov It can modulate physicochemical properties, enhance binding affinity through various interactions, and act as a bioisostere for other functional groups. researchgate.net In the context of benzo[b]thiophene scaffolds, modifications of the nitrile group at the 3-position are a critical aspect of SAR studies.
Investigation of Biological Activities at the Molecular and Cellular Level
Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. These investigations span from anticancer to antimicrobial applications, with studies delving into the molecular mechanisms that underpin these effects. ijpsjournal.comresearchgate.netrsc.orgresearchgate.net
The benzo[b]thiophene scaffold is a key feature in compounds designed as anticancer agents. nih.govekb.eg Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene, a related scaffold, have been shown to bind to a variety of cancer-specific protein targets, with the nature and position of substituents dictating the mechanism of action. ekb.eg
One major area of investigation is kinase inhibition. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The benzo[b]thiophene core has been incorporated into scaffolds designed to inhibit specific kinases. For example, microwave-assisted synthesis has been used to create 3-aminobenzo[b]thiophene precursors for inhibitors of LIMK1, MK2, and PIM kinases. rsc.org Another significant target is histone deacetylase (HDAC). Novel tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives have been successfully designed as HDAC inhibitors. nih.gov In one study, a derivative with a piperazine linker (compound 14n) showed good activity against human HDAC6, while another with a 4-(aminomethyl)piperidine linker (compound 9h) was active against HDAC1. Both compounds demonstrated significant antiproliferative activity against several human cancer cell lines. nih.gov
Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide, which can be derived from the related 6-nitro compound "Stattic," have been developed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov One such derivative, K2071, not only inhibited STAT3 activity but also acted as a mitotic poison by blocking mitotic progression and affecting spindle formation. nih.govnih.gov This dual mechanism highlights the polypharmacology potential of this scaffold.
Table 1: Anticancer Activity of Selected Benzo[b]thiophene Derivatives
| Compound | Target/Mechanism | Cell Line | Activity (IC₅₀) |
|---|---|---|---|
| 9h (HDAC Inhibitor) | HDAC1 Inhibition | - | Good Activity |
| 14n (HDAC Inhibitor) | HDAC6 Inhibition | - | Good Activity |
| K2071 (STAT3 Inhibitor) | STAT3 Inhibition, Mitotic Poison | Human glioblastoma | Cytotoxic |
| 6-Bromo-3-(3-methoxyphenyl)benzo[b]thiophene | Not Specified | MCF-7 | 50 µM |
Data sourced from multiple studies to illustrate the range of anticancer activities. nih.govnih.govnih.gov
The benzo[b]thiophene core is a well-established scaffold for the development of antimicrobial and antifungal agents. nih.govijpsjournal.comrsc.orgresearchgate.net The structural versatility of this heterocycle allows for the creation of derivatives with potent activity against a range of pathogens, including drug-resistant strains. ijpsjournal.comnih.gov
In the search for new antibiotics, benzo[b]thiophene acylhydrazones have been synthesized and evaluated against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov The presence of a halogen, such as chlorine at the 6-position, was found to be beneficial for activity. nih.gov Similarly, 3-halobenzo[b]thiophene derivatives have been synthesized and tested for their antimicrobial properties. nih.gov Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes, for instance, exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast. nih.gov This suggests that the combination of a halogen on the thiophene (B33073) ring and other specific substituents can lead to potent antimicrobial effects.
The antifungal potential of this scaffold is also significant, with the approved drug Sertaconazole serving as a key example. rsc.orgnih.gov Research has shown that various substitutions on the benzo[b]thiophene core can yield compounds with significant antifungal properties. researchgate.net For example, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have been identified as potential antifungal agents. researchgate.net Other studies have reported that certain benzo(b)thiophene derivatives exhibit marked activity against fungi such as Aspergillus niger and Candida albicans.
Table 2: Antimicrobial and Antifungal Activity of Selected Benzo[b]thiophene Derivatives
| Compound Class/Derivative | Target Organism | Activity (MIC/Result) |
|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (incl. MRSA) | 4 µg/mL |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 µg/mL |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 µg/mL |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | Fungi | Potential Antifungal Agent |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene | Fungi | Potential Antifungal Agent |
| Certain quinazol-4-one derivatives of 3-chlorobenzo(b)thiophene | A. niger, C. albicans | Marked Activity |
Anti-inflammatory and Analgesic Potential
Derivatives of benzo[b]thiophene are well-documented for their anti-inflammatory and analgesic properties. ktu.edursc.orgnih.gov These compounds are believed to exert their effects by modulating key inflammatory pathways. malayajournal.org Research has demonstrated that specific structural modifications to the benzo[b]thiophene core can lead to potent anti-inflammatory agents, with some derivatives showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov The anti-inflammatory activity is often linked to the inhibition of enzymes such as cyclooxygenase (COX), a key player in the inflammatory cascade. nih.gov
The analgesic effects of these derivatives are also significant, with studies indicating their potential to alleviate pain. rsc.orgresearchgate.net The presence of different substituents on the benzo[b]thiophene ring system plays a crucial role in determining the potency and mechanism of both anti-inflammatory and analgesic actions. researchgate.net For instance, the incorporation of electron-withdrawing groups on the phenyl ring of some benzo[b]thiophene derivatives has been found to yield the most potent anti-inflammatory agents. researchgate.net
| Compound Type | Activity/Model | Key Findings | Reference |
|---|---|---|---|
| Thiophenic derivatives with methyl and chlorine substituents | Carrageenan-induced paw edema | Reduced inflammation by 47-48.94%, comparable to sodium diclofenac. | nih.gov |
| Thiophene pyrazole hybrids | In silico and in vitro COX-2 inhibition | Promising candidates with moderate and selective COX-2 inhibition. | nih.gov |
| General Benzothiophene (B83047) Derivatives | General Anti-inflammatory | Recognized for a broad spectrum of anti-inflammatory activities. | malayajournal.orgktu.edunih.gov |
Other Investigated Biological Activities (e.g., Antidiabetic, Anticonvulsant, Antimalarial, Neuroprotective)
The therapeutic potential of benzo[b]thiophene derivatives extends far beyond their anti-inflammatory effects. The scaffold has been incorporated into molecules exhibiting a wide spectrum of biological activities. nih.govnih.govijpsjournal.comeurekaselect.combenthamdirect.com
Antidiabetic: Certain benzo[b]thiophene derivatives have been investigated as antidiabetic agents. nih.govtandfonline.com Studies have shown that some of these compounds can transactivate peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism, and significantly improve diabetic conditions in animal models. rsc.orgtandfonline.com Novel derivatives have also been identified as potential α-amylase inhibitors, a mechanism targeted in diabetes management. nih.gov
Anticonvulsant: The benzo[b]thiophene nucleus is a feature in various compounds synthesized and evaluated for anticonvulsant activity. rsc.orgorientjchem.orgnih.gov These derivatives often contain the necessary pharmacophoric elements for activity against seizures, including a hydrophobic domain and hydrogen bonding capabilities. orientjchem.org
Antimalarial: Researchers have explored benzo[b]thiophene derivatives as potential antimalarial agents. nih.govdoaj.org One series of compounds demonstrated significant activity against Plasmodium falciparum in vitro and inhibited parasite growth in mouse models. nih.gov Coupling the benzothiophene moiety with other pharmacophores, like aminoquinolines, has been a strategy to enhance antiplasmodial efficacy. nih.govdoaj.org
Neuroprotective: The neuroprotective potential of benzo[b]thiophene derivatives has been explored, particularly in the context of neuroinflammation. nih.govscilit.comtandfonline.com Certain derivatives have shown antioxidant effects that may protect against radiation-induced neuroinflammation. nih.govscilit.com Additionally, the structural similarity of the benzothiophene core to known neuroprotective agents has prompted its use in designing compounds for diseases like Alzheimer's. ktu.edu
| Activity | Target/Mechanism | Example/Finding | Reference |
|---|---|---|---|
| Antidiabetic | PPARγ transactivation; α-amylase inhibition | Compounds significantly decreased blood glucose levels in diabetic mice. | rsc.orgtandfonline.com |
| Anticonvulsant | Pharmacophoric features for seizure protection | Spirobenzothiophene-thiazolidinone derivatives showed activity. | orientjchem.org |
| Antimalarial | Inhibition of P. falciparum growth | IC50 values as low as 0.16 μM have been reported. | nih.gov |
| Neuroprotective | Antioxidant; Anti-neuroinflammatory | Derivatives offered protection against radiation-induced neuroinflammation. | nih.govscilit.com |
Role in Scaffold Derivatization for Target-Specific Ligands
The this compound core is an exceptionally valuable scaffold in medicinal chemistry for creating target-specific ligands. Its structure allows for derivatization at multiple positions, enabling chemists to systematically modify the molecule to optimize binding affinity and selectivity for a specific biological target. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions, allowing the introduction of diverse chemical moieties. ias.ac.innih.gov This synthetic tractability makes the scaffold ideal for generating libraries of compounds for screening against various diseases. malayajournal.orgdigitellinc.com
The synthesis of compound libraries based on the benzo[b]thiophene scaffold is a common strategy in drug discovery. malayajournal.orgdigitellinc.com Domino reactions and multi-component reactions are efficient methods for producing a diverse range of highly functionalized benzo[b]thiophene derivatives from simple starting materials. malayajournal.org Techniques such as palladium-catalyzed coupling reactions are employed to introduce a wide array of substituents, thereby exploring a vast chemical space to identify potent and selective drug candidates. ias.ac.in This approach allows for the creation of numerous analogs from a single, common template, which is a key principle in modern medicinal chemistry for developing structure-activity relationships (SAR). nih.gov
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds, starting with small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. nih.govacs.org The benzo[b]thiophene core, due to its size and chemical nature, is an excellent starting point for FBDD campaigns.
In FBDD, once a fragment hit is identified, often through sensitive biophysical techniques like X-ray crystallography, synthetic chemistry is used to "grow" the fragment into a more potent lead compound. nih.govacs.org This is achieved by adding substituents at specific positions, known as growth vectors, to create additional favorable interactions with the target protein. nih.govrsc.org The synthetic accessibility of the benzo[b]thiophene scaffold makes it highly suitable for this iterative process of fragment evolution. rsc.orgrsc.org The goal is to improve the ligand efficiency—the binding energy per heavy atom—to develop a final drug candidate with optimal potency and drug-like properties. acs.org
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Stereochemistry Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the regiochemistry of the bromo and nitrile substituents on the benzothiophene (B83047) core. While specific experimental data for 6-Bromobenzo[b]thiophene-3-carbonitrile is not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds, such as benzo[b]thiophene-3-carbaldehyde (B160397) and other substituted benzothiophenes. rsc.orgchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the four protons of the molecule. The proton on the thiophene (B33073) ring (H-2) is anticipated to appear as a singlet in the downfield region, typically around δ 8.3-8.5 ppm, due to the deshielding effects of the adjacent sulfur atom and the nitrile group. The three protons on the benzene (B151609) ring will appear as a characteristic AXM or similar complex splitting pattern. H-7, being ortho to the bromine, and H-5, also ortho to the bromine, will show doublet or doublet of doublets splitting. H-4 will likely appear as a doublet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm. The quaternary carbons, including those bonded to the bromine (C-6) and the nitrile group (C-3), as well as the bridgehead carbons, will also be identifiable. The chemical shifts are influenced by the electron-withdrawing nature of the bromine and nitrile substituents.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.4 | s | H-2 |
| ¹H | ~8.1 | d | H-7 |
| ¹H | ~7.9 | d | H-4 |
| ¹H | ~7.5 | dd | H-5 |
| ¹³C | ~145 | s | C-7a |
| ¹³C | ~140 | s | C-3a |
| ¹³C | ~135 | d | C-2 |
| ¹³C | ~132 | d | C-4 |
| ¹³C | ~129 | d | C-5 |
| ¹³C | ~125 | d | C-7 |
| ¹³C | ~122 | s | C-6 (C-Br) |
| ¹³C | ~117 | s | C≡N |
| ¹³C | ~110 | s | C-3 |
Note: Predicted values are based on data from related benzothiophene structures and substituent effects. rsc.orgsfasu.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation. ijopaar.com The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure.
The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. The presence of the aromatic benzothiophene system will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. nii.ac.jp The C-Br stretching frequency is expected in the fingerprint region, usually between 500 and 700 cm⁻¹, although it can be difficult to assign definitively.
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2260 - 2220 | C≡N Stretch | Nitrile |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~850 - 750 | C-H Out-of-plane Bend | Substituted Benzene |
| 700 - 500 | C-Br Stretch | Aryl Bromide |
Note: Frequencies are approximate and based on typical ranges for these functional groups. nii.ac.jpnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For this compound (C₉H₄BrNS), the calculated molecular weight is approximately 238.11 g/mol .
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values corresponding to the molecular ions containing each isotope (e.g., ~237 and ~239).
The fragmentation of benzothiophene derivatives under electron impact ionization often involves characteristic losses. nih.govnih.gov For this compound, expected fragmentation pathways could include:
Loss of a bromine radical (•Br): This would lead to a significant fragment ion [M-Br]⁺ at m/z ≈ 158.
Loss of a nitrile radical (•CN): This would produce a fragment ion [M-CN]⁺ at m/z ≈ 211/213.
Loss of HCN: A rearrangement followed by the loss of hydrogen cyanide would result in a fragment ion [M-HCN]⁺.
Cleavage of the thiophene ring: This can lead to the loss of fragments like CS or C₂H₂S.
Predicted Mass Spectrometry Data for this compound
| m/z | Assignment | Notes |
|---|---|---|
| ~237 / 239 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 bromine isotope pattern. |
| ~211 / 213 | [M-CN]⁺ | Loss of the nitrile group. |
| ~158 | [M-Br]⁺ | Loss of the bromine atom. |
| ~132 | [M-Br-CN]⁺ | Subsequent loss of bromine and nitrile. |
Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry for halogenated aromatic compounds. nih.govlibretexts.org
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govwikipedia.org While a specific crystal structure for this compound has not been reported in publicly available databases, analysis of related benzothiophene derivatives allows for a reliable prediction of its key structural features. nih.govnih.govjuniperpublishers.com
The benzothiophene ring system is inherently planar. It is expected that the bromine and carbon atoms of the nitrile group will lie in or very close to the plane of the bicyclic system. X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice, governed by intermolecular interactions such as π–π stacking or halogen bonding. Many similar organic compounds crystallize in common space groups such as the monoclinic P2₁/c or the orthorhombic Pbca. juniperpublishers.comresearchgate.net
Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7-9 |
| b (Å) | ~5-7 |
| c (Å) | ~18-20 |
| β (°) | ~95-105 |
| Volume (ų) | ~800-900 |
| Z | 4 |
Note: These values are hypothetical and based on crystallographic data for analogous substituted benzothiophene structures. juniperpublishers.comresearchgate.net
Applications of Advanced Crystallographic Refinement Tools
Once raw X-ray diffraction data is collected, a variety of advanced software tools are employed to solve and refine the crystal structure. jst.go.jp These tools are essential for transforming diffraction patterns into a chemically meaningful three-dimensional model.
Structure Solution: Programs like SHELXS or SUPERFLIP are used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities. juniperpublishers.comiucr.org
Structure Refinement: Software such as SHELXL is then used to refine the atomic positions, displacement parameters, and other structural details by minimizing the difference between observed and calculated structure factors. iucr.org This iterative process improves the accuracy and precision of the final model.
Visualization and Analysis: Tools like Mercury, part of the Cambridge Structural Database (CSD) system, are used for the 3D visualization of the crystal structure, including molecular packing and intermolecular interactions. unc.edu
Structure Validation: Programs like PLATON are crucial for validating the quality of the final crystal structure, checking for symmetry, potential voids, and analyzing hydrogen bonding and other non-covalent interactions. unc.edu
These refinement and analysis tools are critical for ensuring the final crystallographic model is accurate, complete, and provides detailed insight into the molecule's solid-state conformation and supramolecular chemistry.
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the distribution of electrons and energy levels within the molecule. For instance, studies on related benzo[b]thiophene derivatives, such as 3-acetyl-2-methylbenzo[b]thiophene, have utilized methods like MNDO, HF/3-21G, and B3LYP/3-21G to analyze their electronic structures and the cations resulting from protonation. sci-hub.se
Such calculations help in identifying regions of the molecule that are electron-rich or electron-deficient, thereby predicting sites susceptible to electrophilic or nucleophilic attack. For 6-Bromobenzo[b]thiophene-3-carbonitrile, these calculations would likely indicate the reactivity of the benzene (B151609) and thiophene (B33073) rings, influenced by the electron-withdrawing effects of the bromo and carbonitrile substituents. Analysis of the relative energies of potential intermediates can predict the most probable sites for chemical reactions. sci-hub.se
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations can predict the specific binding modes and estimate the binding affinity of a ligand to a target protein. For example, docking studies on 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives with the estrogen receptor alpha (ERα) have shown higher fitness scores compared to the standard drug Tamoxifen, indicating potentially stronger interactions. researchgate.net These studies reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For this compound, similar studies could identify potential biological targets and predict its binding orientation and affinity, providing a basis for assessing its potential as a therapeutic agent.
Molecular docking also helps in understanding the molecular recognition events that govern the specificity of ligand-target interactions. By analyzing the docked poses, researchers can identify crucial amino acid residues in the binding pocket that are essential for recognition. researchgate.net For instance, docking studies of thieno[2,3-b]thiophene (B1266192) derivatives against dihydrofolate reductase (DHFR) from Candida albicans revealed key interactions with residues such as Ile9, Glu32, and Phe36. mdpi.com Such insights into the molecular recognition of this compound with potential targets would be invaluable for designing more potent and selective analogs.
Table 1: Representative Molecular Docking Data for Benzo[b]thiophene Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |
|---|---|---|---|---|
| 3-Chlorobenzo[b]thiophene-2-carbonyl chlorides | Estrogen Receptor Alpha (ERα) | LEU428 | PLP Fitness Score: 66.21-77.20 | researchgate.net |
| Thieno[2,3-b]thiophenes | C. albicans Dihydrofolate Reductase | Ile9, Glu32, Phe36, Ile112, Tyr118 | - | mdpi.com |
| Thieno[2,3-b]thiophenes | E. coli Rhomboid Protease | His150, Asn154, Ser201, His254 | - | mdpi.com |
| Benzothiophene (B83047) Acylhydrazones | Multidrug-Resistant S. aureus | - | Binding Affinity: up to -6.38 kcal/mol | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Receptor Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and the stability of ligand-receptor complexes. By simulating the movements of atoms and molecules, MD can reveal how a ligand adapts its conformation upon binding to a receptor and how the receptor, in turn, may change its shape. nih.gov
Density Functional Theory (DFT) for Spectroscopic Property Prediction and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. It is particularly useful for predicting spectroscopic properties and elucidating reaction mechanisms. DFT calculations, often using functionals like B3LYP, can accurately predict vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra. nih.govresearchgate.net
Studies on related tetrahydrobenzo[b]thiophene derivatives have employed DFT to optimize molecular structures and identify nucleophilic and electrophilic centers, which is crucial for understanding their chemical reactivity. nih.gov For this compound, DFT could be used to predict its spectroscopic signatures, aiding in its experimental characterization. Furthermore, DFT can model the energy profiles of reaction pathways, providing detailed insights into reaction mechanisms, transition states, and the factors that control reaction outcomes.
Table 2: Applications of DFT in the Study of Benzo[b]thiophene-Related Compounds
| Compound/System | DFT Functional/Basis Set | Properties Investigated | Key Findings | Reference |
|---|---|---|---|---|
| 2-Amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile | Not Specified | Molecular structure optimization, identification of nucleophilic/electrophilic centers | Assists in demonstrating chemical reactions and predicting biological applications. | nih.gov |
| 3-Acetyl-2-methylbenzo[b]thiophene | B3LYP/3-21G | Electronic structure, protonation energies | Analysis of relative energies aligns with experimental data on reactivity. | sci-hub.se |
| 5-Bromobenzene-1,3-dicarbonitrile | B3LYP/6-311g(d,p) | Optimized geometry, vibrational frequencies | Provides complete assignment for observed FTIR spectra. | researchgate.net |
| Thieno[3,4-b]thiophene and Benzodithiophene Polymers | B3LYP/6-31G(d) | Optimized structure, HOMO/LUMO energies, band gap | Predicts opto-electronic properties for applications in solar cells. | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes and Sustainable Chemistry
The traditional synthesis of 6-Bromobenzo[b]thiophene-3-carbonitrile often involves the bromination of 3-cyanobenzo[b]thiophene. While effective, this method can utilize harsh reagents and produce undesirable byproducts. The principles of green chemistry are driving the development of more environmentally benign and sustainable synthetic alternatives.
Future research in this area will likely focus on several key aspects:
Alternative Brominating Agents: Investigating the use of less hazardous brominating agents to replace elemental bromine. This could include solid bromine carriers or enzymatic bromination methods.
Catalytic Systems: The development of novel catalytic systems that can facilitate the bromination with higher selectivity and efficiency, thereby reducing waste.
Solvent Selection: Moving away from traditional chlorinated solvents towards greener alternatives such as water, ionic liquids, or supercritical fluids.
Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, improve safety, and allow for easier scale-up of the synthesis.
A comparative analysis of different synthetic routes is essential to identify the most sustainable and economically viable process.
| Synthetic Route | Key Reagents | Solvent | Advantages | Disadvantages |
| Traditional Bromination | Br2, Lewis Acid | Chlorinated Solvents | High yield | Use of hazardous reagents, waste generation |
| N-Bromosuccinimide (NBS) | NBS, Radical Initiator | Acetonitrile | Milder conditions | Potential for side reactions |
| Enzymatic Bromination | Bromoperoxidase, H2O2, KBr | Aqueous Buffer | Environmentally benign | Lower yields, enzyme stability issues |
| Electrochemical Bromination | NaBr, Electrolytic Cell | Green Solvents | Avoids hazardous reagents | Requires specialized equipment |
Chemo- and Regioselective Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of analogs with improved properties. nsf.govnih.gov For this compound, the bromine atom at the 6-position and the carbon-hydrogen bonds on the aromatic ring present opportunities for selective modification.
Future research directions in LSF of this compound include:
Cross-Coupling Reactions: Utilizing the bromine atom as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents at the 6-position.
C-H Activation: Developing methods for the direct and regioselective functionalization of the C-H bonds of the benzothiophene (B83047) core. This would allow for the introduction of functional groups at positions that are otherwise difficult to access.
Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis for mild and selective functionalization reactions.
These approaches will enable the creation of a diverse library of derivatives for biological screening.
Expansion into Novel Bioactive Chemotypes and Target Identification
Recent studies have highlighted the potential of this compound as a promising scaffold for the development of new therapeutic agents. Research has shown its anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cell lines, as well as antimicrobial properties against both Gram-positive and Gram-negative bacteria. The electron-withdrawing nature of the nitrile group at the 3-position is believed to enhance the molecule's electrophilic character, facilitating interactions with biological targets.
Future research in this domain will focus on:
Analog Synthesis and Screening: Systematically synthesizing a library of derivatives with modifications at various positions of the benzothiophene ring to establish clear structure-activity relationships (SAR).
Target Identification: Utilizing chemical biology and proteomic approaches to identify the specific molecular targets responsible for the observed anticancer and antimicrobial activities. Understanding the mechanism of action is crucial for further optimization.
Exploration of New Therapeutic Areas: Screening the synthesized derivatives against a broader range of biological targets to uncover new therapeutic applications, such as antiviral, anti-inflammatory, or neuroprotective agents.
| Biological Activity | Cell Line / Organism | Reported IC50/MIC Values |
| Anticancer | MCF-7 (Breast Cancer) | Data not yet publicly available |
| Anticancer | HeLa (Cervical Cancer) | Data not yet publicly available |
| Antimicrobial | Gram-positive bacteria | Data not yet publicly available |
| Antimicrobial | Gram-negative bacteria | Data not yet publicly available |
Integration with Combinatorial Chemistry and High-Throughput Screening
To efficiently explore the chemical space around the this compound scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential. nih.govnih.govchemrxiv.org
Future research will involve:
Library Design and Synthesis: Designing and synthesizing large, diverse libraries of derivatives using combinatorial approaches, where different building blocks are systematically combined.
High-Throughput Screening: Employing automated HTS platforms to rapidly screen these libraries against a panel of biological targets to identify hit compounds with desired activities.
Data Analysis and Hit-to-Lead Optimization: Utilizing chemoinformatic tools to analyze the large datasets generated from HTS and to guide the optimization of the identified hits into lead compounds with improved potency and pharmacokinetic properties.
Computational Design of Enhanced Derivatives with Tunable Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.netresearchgate.net These methods can be used to predict the properties of molecules and to guide the design of new derivatives with enhanced characteristics.
Future research directions in this area include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure of this compound and its derivatives, and to predict their reactivity and spectroscopic properties. researchgate.net
Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding modes of the derivatives to their biological targets and using molecular dynamics simulations to study the stability of the ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of the derivatives with their biological activities, which can then be used to design new compounds with improved potency.
In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives to identify candidates with favorable drug-like properties.
By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
Q & A
Q. Advanced
- Molecular docking : Targets like STAT3 or KRAS are modeled using AutoDock Vina, with scoring functions (e.g., ΔG < −8 kcal/mol) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) .
- ADMET prediction : Tools like SwissADME evaluate solubility (LogS > −4) and hepatotoxicity .
What strategies are used to study polymorphism in benzo[b]thiophene derivatives?
Q. Advanced
- Crystal seeding : Analogous to Roy (5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile), polymorphs are induced via solvent/thermal gradients .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯π contacts) .
- PXRD and DSC : Differentiate forms via melting points (Δmp > 5°C) and lattice parameters .
How are synthetic yields improved for this compound derivatives?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) .
- Catalyst screening : Pd(OAc)₂/XPhos enhances cross-coupling efficiency (yield > 85%) .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) improves sustainability without sacrificing yield .
How are derivatives tailored for specific biological targets (e.g., antibacterial or anticancer)?
Q. Advanced
- Fragment-based design : Replace bromine with trifluoromethyl for enhanced lipophilicity (LogP ~3.5) .
- Bioisosteres : Substitute nitrile with carboxamide to improve solubility (e.g., for M. tuberculosis inhibitors) .
- SAR studies : Position 2-aryl groups (e.g., p-tolyl) optimize steric bulk for KRAS binding .
What role does crystal packing play in the compound’s reactivity and stability?
Q. Advanced
- Hydrogen bonding networks : C-H⋯N interactions (2.5–3.0 Å) stabilize the lattice, reducing degradation .
- π-π stacking : Overlap of benzothiophene rings (3.4–3.6 Å) influences photostability .
- Thermogravimetric analysis (TGA) : Correlates packing density with decomposition temperatures (>250°C) .
How are ADMET properties computationally predicted for derivatives?
Q. Advanced
- QSPR models : Relate molecular descriptors (e.g., topological polar surface area < 90 Ų) to bioavailability .
- CYP450 inhibition assays : Docking into CYP3A4 active site predicts metabolic stability .
- AMES toxicity tests : In silico models flag mutagenic risks early .
What multicomponent reactions incorporate this compound into complex heterocycles?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
